molecular formula C21H21ClN4O3S B2684567 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1251683-08-5

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Numéro de catalogue: B2684567
Numéro CAS: 1251683-08-5
Poids moléculaire: 444.93
Clé InChI: UFXZIJNQCKNZCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide , also referred to as Epirimil , has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

Epirimil is synthesized through a multi-step process involving the reaction of various precursors, including pyrimidine derivatives and thioacetamide moieties. The presence of the 2-chlorobenzyl group and the 2,4-dimethoxyphenyl moiety enhances its pharmacological profile by improving solubility and bioactivity. The structure can be represented as follows:

C18H20ClN3O3S\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3\text{S}

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of Epirimil. In vivo experiments demonstrated that Epirimil significantly reduced seizure activity in animal models induced by pentylenetetrazole (PTZ). The effective dose (ED50) was calculated, showing a protective index that indicates its potential as a treatment for epilepsy:

Parameter Value
ED5020 mg/kg
TD5080 mg/kg
Protective Index4

The compound's mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control .

2. Anti-inflammatory Activity

Epirimil has also shown promising anti-inflammatory effects. In vitro assays indicated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with an IC50 value comparable to established anti-inflammatory drugs:

Compound IC50 (μM)
Epirimil0.04
Celecoxib0.04

This inhibition suggests that Epirimil may serve as a potential candidate for treating inflammatory conditions .

3. Anticancer Activity

The compound's anticancer potential was evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer). Results showed that Epirimil induces apoptosis in these cells, evidenced by increased annexin V-FITC positivity:

Cell Line Apoptosis Induction (%)
MDA-MB-23122

This apoptotic effect is attributed to the compound's ability to disrupt mitochondrial membrane potential and activate caspase pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Epirimil to various biological targets. The results indicate favorable interactions with key receptors involved in seizure modulation and inflammation:

Target Binding Affinity (kcal/mol)
GABA_A Receptor-9.5
COX-2-8.7

These findings support the hypothesis that Epirimil acts through multiple pathways, enhancing its therapeutic efficacy .

ADMET Properties

An important aspect of drug development is assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Preliminary ADMET studies indicate that Epirimil possesses favorable pharmacokinetic properties:

Property Value
SolubilityHigh
Bioavailability>60%
Toxicity ClassIV (low toxicity)

These characteristics suggest that Epirimil could be a viable candidate for further clinical development .

Applications De Recherche Scientifique

Structural Characteristics

The compound features a pyrimidine ring , a thioether linkage , and an N-(2,4-dimethoxyphenyl) acetamide group . These structural components contribute to its reactivity and interaction with biological targets. The presence of the 2-chlorobenzylamino group enhances its potential for diverse chemical interactions, making it a candidate for drug design and therapeutic applications.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including this specific molecule, exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrimidine derivatives can potently inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrimidine ring can enhance anti-inflammatory efficacy. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μmol)Reference
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide0.04 ± 0.01
Celecoxib0.04 ± 0.01

Antiviral Potential

The structural features of this compound position it as a potential antiviral agent. Pyrimidine derivatives are known for their roles in nucleic acid metabolism; thus, modifications to their structure can lead to enhanced activity against viral pathogens. Preliminary data suggest that similar compounds exhibit activity against various viruses by interfering with viral replication mechanisms .

Cancer Research

The unique properties of pyrimidine-based compounds have made them subjects of interest in cancer research. Their ability to interact with DNA and RNA suggests potential applications in targeting cancer cells. Studies have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The synthetic routes highlight the complexity and potential for further derivatization of this compound to enhance its biological activity or selectivity towards specific targets.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrimidine derivatives, compounds similar to this compound were tested in vivo using carrageenan-induced paw edema models. Results indicated significant reductions in edema comparable to standard treatments .

Case Study 2: Antiviral Activity

A recent investigation into the antiviral potential of modified pyrimidines demonstrated that derivatives with structural similarities to this compound exhibited promising activity against influenza viruses in vitro. The study highlighted the importance of the thioether linkage in enhancing bioavailability and interaction with viral proteins .

Propriétés

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-28-15-7-8-17(18(9-15)29-2)26-20(27)12-30-21-10-19(24-13-25-21)23-11-14-5-3-4-6-16(14)22/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXZIJNQCKNZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.